The synthesis of YM-53601 involves several key steps:
The process also involves purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product with high purity .
YM-53601's molecular structure features a carbazole core substituted with a quinuclidine moiety and a fluorinated ethoxy group. The structural formula can be represented as follows:
The compound exhibits significant stereochemistry due to the presence of the quinuclidine ring, which contributes to its biological activity by influencing binding interactions with squalene synthase .
YM-53601 undergoes several notable chemical reactions:
The mechanism by which YM-53601 exerts its effects involves:
YM-53601 possesses several notable physical and chemical properties:
YM-53601 has potential applications in various scientific and medical fields:
Cholesterol biosynthesis occurs via a complex 37-step enzymatic process initiated in the cytoplasm, with the liver and intestines serving as primary sites for endogenous production. This pathway branches from acetyl-CoA through the mevalonate pathway, a critical metabolic sequence that also yields essential nonsterol isoprenoids. The committed step in sterol biosynthesis occurs at squalene synthase (SQS, farnesyl-diphosphate farnesyltransferase 1, FDFT1), which catalyzes the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, the first exclusively sterol-pathway intermediate [7]. Unlike upstream enzymes (e.g., HMG-CoA reductase), SQS inhibition avoids disrupting the synthesis of vital nonsterol isoprenoids like ubiquinone, dolichol, and prenylated proteins, which are crucial for cellular functions including electron transport, protein glycosylation, and signal transduction [1] [3]. This strategic positioning makes SQS an attractive therapeutic target for hypercholesterolemia without compromising essential metabolic pathways.
Table 1: Key Enzymes in Cholesterol Biosynthesis Pathway
Enzyme | Reaction Catalyzed | Product | Therapeutic Target |
---|---|---|---|
HMG-CoA reductase | Reduction of HMG-CoA to mevalonate | Mevalonic acid | Statins (e.g., Pravastatin) |
Squalene synthase | Dimerization of FPP | Squalene | YM-53601 |
Squalene epoxidase | Epoxidation of squalene | Squalene-2,3-epoxide | - |
Lanosterol synthase | Cyclization of squalene epoxide | Lanosterol | - |
The enzymatic reaction proceeds through a presqualene diphosphate intermediate, requiring NADPH as a cofactor. SQS activity is predominantly localized to the endoplasmic reticulum membrane, and its expression is transcriptionally regulated by sterol regulatory element-binding protein 2 (SREBP-2). This regulation creates a feedback loop where cellular cholesterol levels control SQS expression, ensuring metabolic balance [6] [7]. Inhibition at this nodal point allows selective modulation of cholesterol production while preserving FPP utilization for other essential biological processes—a key pharmacological advantage over upstream inhibition.
YM-53601, chemically designated as (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride, was first reported in 2000 as a novel and potent squalene synthase inhibitor [1]. Its discovery emerged from efforts to identify compounds that could overcome limitations of HMG-CoA reductase inhibitors (statins), particularly the compensatory increase in triglyceride synthesis observed with some statins and the phenomenon of "cholesterol escape" where prolonged statin use leads to reduced efficacy [1] [2]. YM-53601 distinguished itself through its unique carbazole-quinuclidine structure, which confers high affinity for the SQS enzyme across multiple species.
Table 2: Comparative Efficacy of YM-53601 Across Animal Models
Species | Dose & Duration | Plasma Lipid Reduction | Reference Compound & Efficacy |
---|---|---|---|
Guinea pigs | 100 mg/kg/day, 14 days | nonHDL-C ↓ 47% (P<0.001) | Pravastatin: ↓33% (P<0.001) |
Rhesus monkeys | 50 mg/kg twice daily, 21 days | nonHDL-C ↓ 37% (P<0.01) | Pravastatin: No significant reduction |
Hamsters (normal diet) | 50 mg/kg/day, 5 days | Triglycerides ↓ 81% (P<0.001) | - |
Hamsters (high-fat diet) | 100 mg/kg/day, 7 days | Triglycerides ↓ 73% (P<0.001) | Fenofibrate: ↓53% (P<0.001) |
In vitro characterization demonstrated potent and species-independent inhibition, with IC₅₀ values of 45-170 nM against hepatic microsomal SQS across rats, hamsters, guinea pigs, rhesus monkeys, and humans [1] [3]. The compound exhibited competitive inhibition kinetics with respect to the substrate farnesyl diphosphate. Its mechanism involves binding to the enzyme's active site, preventing the conversion of FPP to squalene, thereby diverting FPP toward nonsterol pathways [3]. This selectivity was confirmed through metabolic labeling studies showing that YM-53601 suppressed ³H-acetate incorporation into cholesterol without affecting incorporation into nonsaponifiable lipids derived from FPP [2].
A landmark finding was YM-53601's dual lipid-lowering capability—significantly reducing both cholesterol and triglycerides in vivo. In cholestyramine-treated rats, a single dose inhibited hepatic biosynthesis of cholesterol, free fatty acids, and triglycerides at similar dose ranges (ED₅₀ for cholesterol biosynthesis = 32 mg/kg) [2]. This contrasted with statins, which primarily affect cholesterol synthesis. The triglyceride-lowering effect was attributed to suppressed hepatic VLDL secretion and enhanced LDL clearance, as demonstrated in hamster models where YM-53601 rapidly reduced plasma cholesterol within one hour post-administration and decreased Triton WR1339-induced hyperlipidemia [2] [5].
Table 3: In Vitro Inhibition Profile of YM-53601
Source of Squalene Synthase | IC₅₀ (nM) | Experimental System |
---|---|---|
Human HepG2 cells | 79 | Liver microsomes |
Hamster liver | 170 | [³H]FPP → [³H]Squalene conversion assay |
Rhesus monkey liver | 45 | Liver microsomes |
Rat liver | 90 | Liver microsomes |
Guinea pig liver | 46 | Liver microsomes |
Structurally, YM-53601 features a rigid carbazole framework linked via a fluoroethoxy bridge to a quinuclidine moiety, yielding an amphiphilic molecule that facilitates membrane interaction. Its free base form (C₂₁H₂₁FN₂O, MW 336.4 g/mol) is typically administered as a water-soluble hydrochloride salt (C₂₁H₂₂ClFN₂O, MW 372.86 g/mol) [3] [5]. The compound's in vivo efficacy was demonstrated across diverse animal models, showing superiority over pravastatin in reducing non-HDL cholesterol in monkeys (37% vs. no significant reduction) and greater triglyceride reduction than fenofibrate in high-fat diet-fed hamsters (73% vs. 53%) [1]. These findings positioned YM-53601 as the first SQS inhibitor with demonstrated advantages over existing lipid-lowering agents in preclinical models, highlighting its potential for treating combined hyperlipidemia.
Table 4: Key Chemical Properties of YM-53601
Property | Value |
---|---|
Chemical Name | (E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride |
CAS Registry Number | 182959-33-7 (HCl salt); 182959-28-0 (free base) |
Molecular Formula | C₂₁H₂₂ClFN₂O (HCl salt) |
Molecular Weight | 372.86 g/mol (HCl salt) |
Mechanism of Action | Competitive squalene synthase inhibition |
Primary Targets | Plasma cholesterol and triglycerides |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5